molecular formula C19H23N3O3S B2726798 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1207017-67-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No. B2726798
CAS RN: 1207017-67-1
M. Wt: 373.47
InChI Key: WSPPSNZMYBLJPZ-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications

Antiacetylcholinesterase Activity

  • A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, structurally similar to the query compound, were synthesized and evaluated for their antiacetylcholinesterase activity. These compounds, which include a basic nitrogen and an ar(o)yl(thio)-urea unit, showed potential as inhibitors of acetylcholinesterase, suggesting possible applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).

Antiepileptic Properties

  • Novel derivatives containing a piperidino methyl urea structure were designed and synthesized, demonstrating significant antiepileptic activity in both MES and scPTZ seizure tests. These compounds highlight the therapeutic potential of urea derivatives in epilepsy treatment (Prakash & Raja, 2011).

Antimicrobial and Antioxidant Properties

  • Urea and thiourea derivatives, including those with a piperidin-4-yl component, were synthesized and evaluated for antimicrobial and antioxidant activities. These compounds showed promising results, indicating their potential as lead compounds in the development of new antimicrobial and antioxidant agents (Sudhamani et al., 2015).

Anticancer Activity

  • Compounds structurally related to the query compound were assessed for their anticancer properties. Specifically, 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors showed notable anti-proliferative activity against several human tumor cell lines, underscoring the potential of these compounds in cancer therapy (Rose et al., 2010).

Synthesis and Structural Studies

  • Research focusing on the synthesis and structural characterization of urea derivatives, including those with piperidin-4-yl and thiophene components, has provided valuable insights into the chemical properties and potential applications of these compounds in various fields (Rajeswari et al., 2010).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-19(21-15-3-4-17-18(10-15)25-13-24-17)20-11-14-5-7-22(8-6-14)12-16-2-1-9-26-16/h1-4,9-10,14H,5-8,11-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPPSNZMYBLJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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